molecular formula C12H17NO2 B13863709 4-(pentyloxy)Benzamide

4-(pentyloxy)Benzamide

Cat. No.: B13863709
M. Wt: 207.27 g/mol
InChI Key: GSYPSPBOERIZHM-UHFFFAOYSA-N
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Description

4-(Pentyloxy)Benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)Benzamide typically involves the condensation of 4-(pentyloxy)benzoic acid with an amine. One common method is the direct condensation of the carboxylic acid and amine in the presence of a catalyst. For instance, diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient catalyst for this reaction . This method is advantageous due to its high yield, eco-friendliness, and the use of ultrasonic irradiation as a green technology.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. these conditions may not be suitable for all functionalized molecules. Therefore, alternative methods such as the use of green catalysts and ultrasonic irradiation are being explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)Benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(Pentyloxy)Benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pentyloxy)Benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to inhibit enzymes such as casein kinase II and trypsin, which play roles in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)Benzamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and potential applications. This structural modification can enhance the compound’s solubility, reactivity, and biological activity compared to other benzamide derivatives.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-pentoxybenzamide

InChI

InChI=1S/C12H17NO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14)

InChI Key

GSYPSPBOERIZHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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